Dibenzoyl-L-tartaric acid

描述

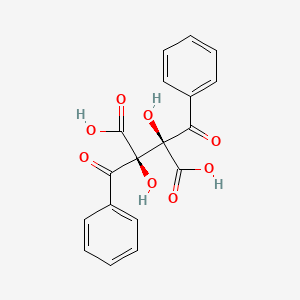

Dibenzoyl-L-tartaric acid: is a chiral compound with the chemical formula C18H14O8 . It is widely used as a chiral resolving agent in organic synthesis, particularly for the resolution of racemic mixtures. This compound is characterized by its two benzoyl groups attached to the L-tartaric acid molecule, forming a white crystalline solid .

准备方法

Synthetic Routes and Reaction Conditions: Dibenzoyl-L-tartaric acid can be synthesized using L-tartaric acid and benzoyl chloride as raw materials. The reaction involves the use of copper sulfate as a catalyst and toluene as a solvent. The process includes the preparation of L-dibenzoyl tartaric anhydride, followed by hydrolysis to obtain the final product . The reaction mechanism is as follows:

- L-tartaric acid reacts with benzoyl chloride in the presence of copper sulfate and toluene.

- The resulting L-dibenzoyl tartaric anhydride is hydrolyzed with water and toluene to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to achieve high purity and yield, with a recovery ratio of over 95% . The use of recyclable solvents and catalysts makes the process cost-effective and environmentally friendly .

化学反应分析

Benzoylation of L-Tartaric Acid

-

Reactants : L-Tartaric acid, benzoyl chloride, and benzotrichloride (or thionyl chloride).

-

Catalysts : Ferric chloride (FeCl₃) or copper sulfate (CuSO₄) .

-

Conditions :

-

Temperature: 120–130°C (optimal range).

-

Solvent: Tetrachloroethylene or toluene.

-

Reaction time: 4–24 hours.

-

Hydrolysis to DBTA

-

Reactants : Dibenzoyl-L-tartaric anhydride, water.

-

Conditions :

| Hydrolysis Example (ChemicalBook) |

|---|

| Input : 1211.7 kg anhydride, water, toluene. |

| Output : 1059.8 kg DBTA (yield: 97.2%, purity: 99.09%) . |

Reactions with Amines

DBTA undergoes aminolysis and hydrolysis to form tartrimides and amides, critical in synthesizing chiral intermediates.

Reaction with Benzylamine

-

Reactants : DBTA or its anhydride, benzylamine (1:1 molar ratio).

-

Conditions :

-

Solvent: Xylene or toluene.

-

Temperature: 140°C (reflux).

-

Time: 8–12 hours.

-

| Products and Yields |

|---|

| Monobenzoyl-N-benzyltartrimide : 41% yield (from anhydride). |

| Dibenzoyl-N-benzyltartrimide : Traces observed. |

| Byproduct : Benzoic acid (via hydrolysis of benzoyl groups) . |

Mechanistic Insight :

-

Formation of aminium salts (intermediate).

-

Conversion to monoamide and imide derivatives.

-

Hydrolysis dominates over aminolysis, leading to partial de-benzoylation .

Chiral Resolution via Diastereomeric Salt Formation

DBTA is widely used to resolve racemic mixtures by forming crystallizable diastereomeric salts.

Example: Resolution of α-Hydroxyphosphonates

-

Reactants : Racemic α-hydroxyphosphonate (rac-1 ), dibenzoyl-L-tartaric anhydride (d-Bz-L-TA ).

-

Catalyst : Bismuth triflate (Bi(OTf)₃, 15 mol%).

-

Conditions :

-

Solvent: CH₂Cl₂.

-

Temperature: Room temperature.

-

Time: 6 hours.

-

| Kinetic Resolution Results (ACS Omega) |

|---|

| Yield : 51% (mixture of 2 and 3 ). |

| Diastereomeric ratio (2:3) : 86:14. |

| Unreacted (S)-enantiomer : 83% ee . |

Key Observations :

-

Bi(OTf)₃ enhances reaction rate and selectivity.

-

Polar aprotic solvents (e.g., CH₂Cl₂) favor high diastereoselectivity.

Asymmetric Photoreactions

DBTA derivatives enable deracemization via photochemical pathways.

Photochemical Deracemization

-

Process :

Applications :

-

Production of enantiopure pharmaceuticals.

-

Sustainable alternative to traditional resolution methods.

Stability and Decomposition

DBTA exhibits thermal stability up to 150°C but degrades at higher temperatures.

Thermal Decomposition

-

Conditions : >150°C.

-

Products : Benzoic acid, CO₂, and char.

Comparative Reaction Data

Mechanistic Insights

-

Benzoylation : Proceeds via nucleophilic acyl substitution, with FeCl₃ activating benzoyl chloride.

-

Hydrolysis : Acid-catalyzed cleavage of the anhydride to dicarboxylic acid.

-

Aminolysis : Competitive pathways involving nucleophilic attack by amines vs. hydrolysis.

科学研究应用

Overview : As a chiral auxiliary, dibenzoyl-L-tartaric acid facilitates asymmetric synthesis, allowing chemists to create specific stereoisomers efficiently. This application is vital for synthesizing complex organic molecules used in drug development.

Data Insights : Research has shown that this compound can significantly enhance the yields of desired stereoisomers in various synthetic pathways. For example, its use in the synthesis of specific pharmaceuticals has been documented to improve both yield and stereoselectivity .

Food and Beverage Industry

Overview : In the food industry, this compound serves as a stabilizing agent and flavor enhancer. Its ability to improve the shelf life and sensory qualities of food products makes it a valuable additive.

Application Example : Studies have highlighted its use in stabilizing emulsions and enhancing flavor profiles in various beverages, which can lead to improved consumer acceptance and product longevity .

Analytical Chemistry

Overview : this compound is utilized in analytical methods such as chromatography. It aids in the separation and identification of complex mixtures, which is crucial for quality control processes.

Research Findings : The compound has been shown to improve the resolution of analytes in chromatographic techniques, enhancing the accuracy and reliability of analytical results .

Research in Organic Chemistry

Overview : The compound plays a significant role as a reagent in organic synthesis reactions. It provides chemists with reliable methods to explore new compounds and reactions.

Case Study Insights : Various studies have demonstrated its utility in developing new synthetic pathways and improving reaction yields across different organic reactions .

作用机制

Dibenzoyl-L-tartaric acid exerts its effects through the formation of diastereomeric salts with racemic compounds. This process involves the selective interaction of the compound’s chiral centers with the enantiomers of the racemic mixture, leading to the formation of distinct crystalline complexes. These complexes can then be separated based on their differing solubilities and melting points .

相似化合物的比较

- (+)-2,3-Dibenzoyl-D-tartaric acid

- (-)-O,O′-Di-p-toluoyl-L-tartaric acid

- Di-p-toluoyl-D-tartaric acid monohydrate

Uniqueness: Dibenzoyl-L-tartaric acid is unique in its ability to form stable diastereomeric salts with a wide range of racemic compounds. This property makes it highly effective in chiral resolution processes, providing high purity and yield of enantiomerically pure substances .

属性

分子式 |

C18H14O8 |

|---|---|

分子量 |

358.3 g/mol |

IUPAC 名称 |

(2S,3S)-2,3-dibenzoyl-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24)/t17-,18-/m0/s1 |

InChI 键 |

OCQAXYHNMWVLRH-ROUUACIJSA-N |

手性 SMILES |

C1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=CC=C2)(C(=O)O)O)O |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。